N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine
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Overview
Description
N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a piperidine ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with a pyridine derivative under controlled conditions. The reaction may involve the use of reagents such as alkyl halides and bases to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but different substitution pattern.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group at a different position.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a methyl group.
Uniqueness
N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C17H22N4 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-methyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H22N4/c1-20(17-6-2-3-10-19-17)16-7-11-21(12-8-16)14-15-5-4-9-18-13-15/h2-6,9-10,13,16H,7-8,11-12,14H2,1H3 |
InChI Key |
NKJKIPHBKHDWNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CN=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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